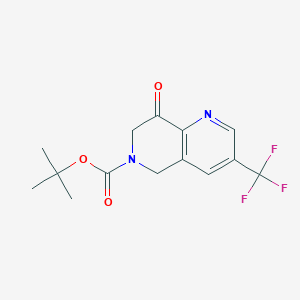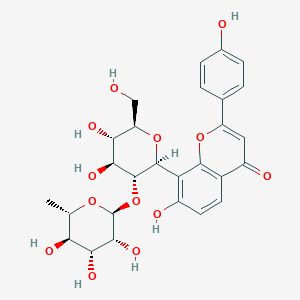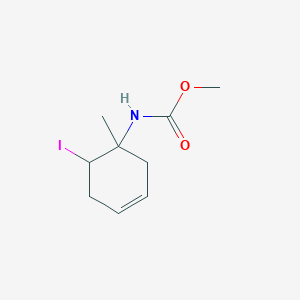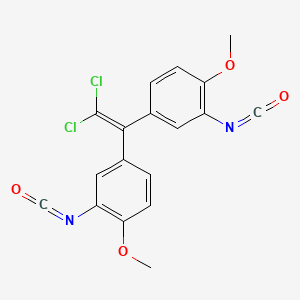
1,1'-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) is a complex organic compound characterized by the presence of dichloroethene and isocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) typically involves the reaction of 2,2-dichloroethene with 3-isocyanato-4-methoxybenzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds followed by their subsequent reaction to form the final product. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions with amines to form urea derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Primary or secondary amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of urea derivatives.
Scientific Research Applications
1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) involves its interaction with nucleophiles due to the presence of isocyanate groups. These groups can react with amines, alcohols, and other nucleophiles to form stable adducts. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol): Similar structure but with methyl groups instead of methoxy groups.
1,1’-(2,2-Dichloroethane-1,1-diyl)bis(3-methylurea): Contains urea groups instead of isocyanate groups.
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Similar dichloroethene backbone but different substituents.
Properties
CAS No. |
89264-27-7 |
|---|---|
Molecular Formula |
C18H12Cl2N2O4 |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
4-[2,2-dichloro-1-(3-isocyanato-4-methoxyphenyl)ethenyl]-2-isocyanato-1-methoxybenzene |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-25-15-5-3-11(7-13(15)21-9-23)17(18(19)20)12-4-6-16(26-2)14(8-12)22-10-24/h3-8H,1-2H3 |
InChI Key |
CZJKHOUKXLGKEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)OC)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
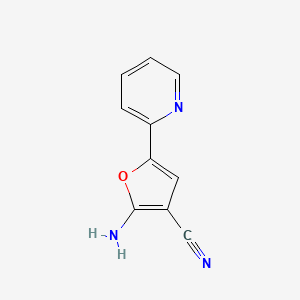
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
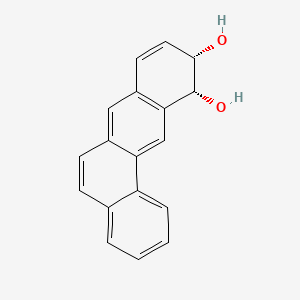
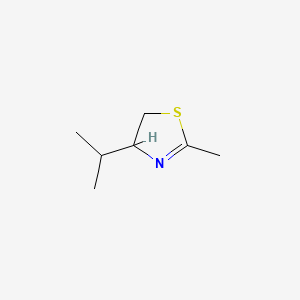
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
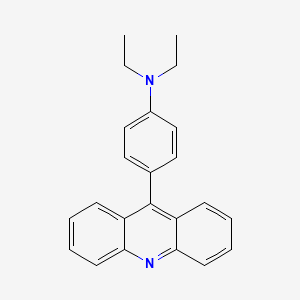
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
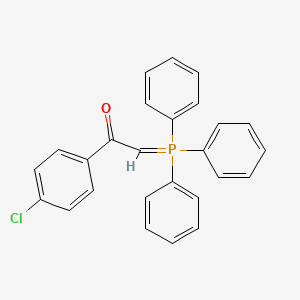
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
